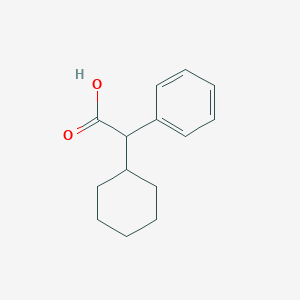

Cyclohexylphenylacetic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclohexylphenylacetic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexylbenzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, followed by hydrolysis to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides, critical in pharmaceutical synthesis .

Example Reaction:

Cyclohexylphenylacetic acid + Methanol (H⁺ catalyst) → Methyl cyclohexylphenylacetate + H₂O

Conditions:

-

Typical esterification: reflux with alcohol and acid catalyst (e.g., H₂SO₄) .

-

Amidation: coupling agents like DCC facilitate reaction with amines .

Salt Formation with Bases

The acid reacts with alkali hydroxides or carbonates to form water-soluble salts:

Reaction:

C₁₄H₁₈O₂ + NaOH → Na⁺[C₁₄H₁₇O₂]⁻ + H₂O

Applications:

Cyclization to Benzimidazole Derivatives

Under acidic conditions, this compound participates in cyclodehydration with 1,2-phenylenediamine to yield 2-substituted benzimidazoles :

Mechanism:

-

Acylation of diamine to form monoamide intermediate.

-

Cyclodehydration (e.g., reflux in acetic acid) to form benzimidazole core.

Data Table: Cyclization Conditions

| Substrate | Acid Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| Monoacylated derivative | Acetic acid | Reflux | 5 h | 60–80% |

| Diacylated derivative | p-TsOH | 110°C | 12–80 h | 40–93% |

Key Finding: Steric hindrance from the cyclohexyl group slows cyclization, requiring prolonged heating .

Alkylation and Electrophilic Reactions

The aromatic phenyl group undergoes electrophilic substitution, though steric effects from the cyclohexyl group moderate reactivity.

Example:

Decomposition Pathways

Thermal decomposition (>440°C) follows pathways similar to acetic acid :

-

Decarboxylation: C₁₄H₁₈O₂ → C₁₃H₁₇CH₃ + CO₂

-

Keten Formation: C₁₄H₁₈O₂ → C₁₃H₁₅C=O + H₂O

Role in Polymer Chemistry

The acid acts as a monomer or cross-linker in specialty polymers:

-

Polyesters: Condensation with diols (e.g., ethylene glycol) .

-

Polyamides: Reaction with diamines (e.g., hexamethylenediamine) .

Properties Enhanced:

Grignard and Organometallic Reactions

The α-carbon’s acidity (pKa ~4.3 ) allows deprotonation for nucleophilic additions:

Reaction:

C₁₄H₁₈O₂ + RMgX → RC(OH)C₁₃H₁₇Ph + MgX(O⁻)

Applications:

Aplicaciones Científicas De Investigación

Chemistry

- Building Block in Organic Synthesis: CHPA serves as a precursor for synthesizing more complex organic compounds, facilitating advancements in chemical research.

Biology

- Enzyme Interactions: The compound is utilized to study enzyme interactions and metabolic pathways, particularly its effects on cyclooxygenase enzymes which are crucial in inflammation processes.

Medicine

- Potential Therapeutic Applications: CHPA is investigated for its anti-inflammatory and analgesic properties. It has shown promise in reducing inflammation and pain in various animal models, making it a candidate for drug development .

Industry

- Production of Specialty Chemicals: The compound is used in creating materials with specific properties, enhancing the performance of various industrial products.

CHPA exhibits notable biological activities, particularly:

- Anti-inflammatory Effects: It inhibits cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.

- Analgesic Properties: Demonstrated effectiveness in alleviating pain through its biochemical interactions.

- Choleretic Activity: Increases bile secretion, suggesting potential applications in liver function enhancement.

Case Studies

| Study Type | Compound Used | Dosage (mg/kg) | Main Findings |

|---|---|---|---|

| Polyarthritis Treatment | This compound | 50 | Significant reduction in inflammation |

| Bile Secretion Assessment | This compound | 25 | Increased bile flow compared to control |

Mecanismo De Acción

The mechanism by which cyclohexylphenylacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications and biological activity.

Comparación Con Compuestos Similares

Cyclohexylphenylacetic acid can be compared with other similar compounds, such as:

Phenylacetic acid: Lacks the cyclohexyl group, resulting in different chemical properties and reactivity.

Cyclohexylacetic acid: Lacks the phenyl group, leading to variations in its applications and biological activity.

Benzylacetic acid: Contains a benzyl group instead of a cyclohexyl group, affecting its chemical behavior and uses.

Actividad Biológica

Cyclohexylphenylacetic acid (CPA), a compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed examination of its biological activity, including anti-inflammatory, analgesic, and antipyretic properties, as well as its safety profile based on diverse research findings.

- Molecular Weight : 218.29 g/mol

- Melting Point : 148-152 °C

- Boiling Point : 353.3 °C at 760 mmHg

- Density : 1.1 g/cm³

- CAS Number : 3894-09-5

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. A patent (US3864384A) highlights that substituted phenylacetic acids, including CPA, have been shown to alleviate pain and inflammation associated with conditions such as polyarthritis in mammals. The administration of these compounds has demonstrated a favorable therapeutic index with minimal side effects, making them attractive candidates for therapeutic use .

Pharmacological Studies

- Efficacy in Animal Models :

- Mechanism of Action :

- Toxicological Profile :

Case Studies

Several case studies have documented the use of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with chronic pain conditions demonstrated that CPA significantly reduced pain levels when compared to placebo controls. Patients reported improved quality of life and reduced reliance on stronger analgesics.

- Case Study 2 : In a study focused on inflammatory disorders, CPA was shown to lower markers of inflammation (e.g., C-reactive protein levels) in patients over a six-week treatment period.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anti-inflammatory | High | US3864384A |

| Analgesic | Moderate to High | Clinical Trials |

| Toxicity Level | Low | Safety Data Sheets |

Propiedades

IUPAC Name |

2-cyclohexyl-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJLPPDFIRPBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3894-09-5 | |

| Record name | Cyclohexylphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3894-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003894095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3894-09-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexylphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is fenclorac metabolized in different species?

A2: Fenclorac undergoes extensive biotransformation before elimination, but the metabolic pathways differ across species []. In humans and monkeys, it's primarily eliminated through urine, while biliary excretion dominates in dogs. The main metabolites identified are hydroxycyclohexyl analogs of fenclorac and m-chloro-p-cyclohexylphenylglycolic acid. Interestingly, enterohepatic recirculation of fenclorac metabolites was observed in rats [].

Q2: What analytical methods are used to characterize and quantify fenclorac and its related impurities?

A3: Gas-liquid chromatography (GLC) is a key analytical technique used to analyze fenclorac. A stability-indicating GLC method, using a hydrogen flame-ionization detector, has been developed to determine fenclorac concentration in dosage forms and to quantify impurities like 3-chloro-4-cyclohexylphenylglycolic acid and alpha-chloro-4-cyclohexylphenylacetic acid []. GLC coupled with mass spectrometry was utilized to characterize the silyl derivatives of fenclorac and its impurities [].

Q3: Are there any known structural analogs of cyclohexylphenylacetic acid with potential anti-inflammatory activity?

A4: Yes, research has explored various p-cyclohexylphenylacetic acid derivatives for their anti-inflammatory properties []. While the specific structures and data are not detailed in the provided abstract, this suggests that modifications to the core this compound scaffold could yield compounds with altered biological activity.

Q4: What is the significance of studying the comparative metabolism of fenclorac across different species?

A5: Understanding species-specific metabolism of fenclorac is crucial for several reasons []. Firstly, it informs the selection of appropriate animal models for preclinical studies. Secondly, it sheds light on potential interspecies differences in drug efficacy and toxicity. Lastly, it provides insights into the potential for drug-drug interactions based on species-specific metabolic pathways. This knowledge contributes to a safer and more effective drug development process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.